1-(4-Pyridinyl)-2-phenyldiazene

Electrochemistry Molecular Electronics Redox-Active Materials

Choose 4-phenylazopyridine over generic azobenzenes for its twice-higher voltage (1.4 V vs. 0.7 V in Zn-ion cathodes), 94% cis enrichment at 365 nm, and pH-tunable relaxation kinetics spanning milliseconds to hours. The pyridyl nitrogen enables metal coordination essential for photodissociable MRI contrast agents and ultrafast molecular switches. Its bifunctional azo-pyridine architecture cannot be replicated by 2- or 3-substituted isomers, ensuring reproducible performance in stimuli-responsive polymers and high-energy-density organic electrodes.

Molecular Formula C11H9N3
Molecular Weight 183.21 g/mol
CAS No. 2569-58-6
Cat. No. B3050405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Pyridinyl)-2-phenyldiazene
CAS2569-58-6
Molecular FormulaC11H9N3
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=NC2=CC=NC=C2
InChIInChI=1S/C11H9N3/c1-2-4-10(5-3-1)13-14-11-6-8-12-9-7-11/h1-9H
InChIKeySTGZUKHALNSQAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Pyridinyl)-2-phenyldiazene (CAS 2569-58-6) Procurement Guide for Photoswitch and Coordination Chemistry Applications


1-(4-Pyridinyl)-2-phenyldiazene, also designated as 4-phenylazopyridine (4-PAPy), is a heteroaryl azo compound comprising a phenyl ring linked via an azo (-N=N-) bridge to a pyridine moiety at the 4-position [1]. With a molecular weight of 183.21 g/mol and a predicted pKa of approximately 4.99 for the pyridyl nitrogen , this compound serves as a foundational building block in photoresponsive materials, supramolecular assemblies, and metal coordination complexes. Its bifunctional nature—combining the photoisomerizable azo chromophore with a Lewis-basic pyridine site—enables applications that extend beyond those of simple azobenzenes, yet its procurement value is contingent on understanding its specific performance metrics relative to close structural analogs [2].

Procurement Note on 1-(4-Pyridinyl)-2-phenyldiazene: Substitution Risks with Generic Azopyridines or Azobenzenes


Generic substitution with other azopyridine isomers (2- or 3-phenylazopyridine) or the parent azobenzene is inadvisable due to fundamentally divergent electronic, photochemical, and coordination properties governed by the substitution pattern. The position of the pyridyl nitrogen and the asymmetry of the phenyl/pyridyl system critically modulate the reduction potential [1], the photostationary state composition under UV/visible irradiation [2], the thermal relaxation kinetics of the metastable cis isomer [3], and the coordination geometry with transition metal centers [4]. Consequently, the performance of 1-(4-pyridinyl)-2-phenyldiazene in applications such as photoswitchable ligands, electrochemical devices, or stimuli-responsive polymers cannot be extrapolated from data on its isomers or symmetric analogs.

Quantitative Differentiation Evidence for 1-(4-Pyridinyl)-2-phenyldiazene Versus Structural Analogs


Redox Potential Differentiation: 4-Phenylazopyridine Versus Azobenzene and Isomeric Phenylazopyridines

Cyclic voltammetry in acetonitrile reveals that 4-phenylazopyridine exhibits a cathodic peak potential (Epc) that is significantly less negative than that of unsubstituted azobenzene, indicating enhanced electron affinity and easier reduction. This effect is attributed to the electron-withdrawing nature of the pyridyl ring, which lowers the energy of the LUMO. Furthermore, the reduction potential is sensitive to the substitution position, with 2-, 3-, and 4-phenylazopyridine showing distinct voltammetric responses due to differences in conjugation and electronic distribution [1].

Electrochemistry Molecular Electronics Redox-Active Materials

Photostationary State (PSS) Composition: Cis-Enriched Phenylazopyridine Derivatives Versus Standard Azobenzenes

In a study of photodissociable ligands based on phenylazopyridine, irradiation with UV light (365 nm) yields a photostationary state (PSS) containing 94% cis isomer and only 6% trans isomer. Irradiation with visible light (435 nm) reverses this to a 75:25 trans/cis ratio. This demonstrates an exceptionally high degree of cis enrichment under UV light, which is a critical performance metric for applications requiring maximal switching amplitude [1]. For comparison, unsubstituted azobenzene typically achieves only 80-90% cis at PSS under optimal UV irradiation, depending on solvent and wavelength [2].

Photopharmacology Photoswitches Supramolecular Chemistry

pH-Dependent Thermal Half-Life: Rapid Cis-to-Trans Relaxation in Acidic Media Versus Prolonged Stability in Alkaline Conditions

The thermal cis-to-trans relaxation half-life (τ) of azopyridine-terminated poly(N-isopropylacrylamide) nanoparticles exhibits extreme pH dependence, spanning over six orders of magnitude. At pH 3.0, where the pyridyl nitrogen is protonated or hydrogen-bonded, τ is extremely short at 2.3 ms. At pH 7.0 (neutral water), τ increases to 0.96 seconds. At pH 10.0 (alkaline), τ exceeds 3600 seconds (>1 hour) [1]. This behavior is unique to azopyridines and is not observed in azobenzenes, which lack the basic pyridyl site for protonation-triggered acceleration of thermal relaxation [2].

Stimuli-Responsive Polymers Drug Delivery Smart Materials

Aqueous Zinc-Ion Battery Voltage Output: Azopyridine Cathodes Double the Voltage of Azobenzene

In aqueous zinc-ion batteries (AZIBs), azopyridine-based cathodes deliver a voltage output of 1.4 V, which is double the ~0.7 V achieved by azobenzene cathodes under comparable conditions. This voltage uplift is attributed to the electron-withdrawing effect of the pyridyl group, which shifts the redox potential of the -N=N-/-NH-NH- couple to more positive values [1]. The study further demonstrates that the battery achieves a capacity of approximately 200 mAh g⁻¹ with high energy/power density and air stability [1].

Energy Storage Aqueous Batteries Organic Electrodes

Ultrafast Photoisomerization Kinetics: Coordination to Rhenium Accelerates ISC by ~200-Fold Relative to Styrylpyridine Analogs

Ultrafast time-resolved spectroscopy of rhenium(I) carbonyl complexes containing trans-4-phenylazopyridine (papy) as a ligand reveals that the overall photoisomerization process, involving intersystem crossing (ISC) and partial rotation around the -N=N- bond, is approximately 200 times faster than that of analogous complexes bearing 4-styrylpyridine (stpy) ligands, which contain a -C=C- double bond [1]. Specifically, the ISC from the initially populated singlet states to the triplet manifold occurs in <1.4 ps for papy complexes, and the subsequent ground-state recovery (forming trans and cis isomers) proceeds with time constants of 100-120 ps [1].

Photophysics Coordination Chemistry Ultrafast Spectroscopy

Validated Application Scenarios for 1-(4-Pyridinyl)-2-phenyldiazene Based on Quantitative Evidence


Photoswitchable Ligands for Light-Driven Coordination-Induced Spin State Switching (LD-CISSS)

The high cis enrichment (94% at 365 nm PSS) and the ability of the pyridyl nitrogen to coordinate to metal centers (e.g., Ni(II)-porphyrins) make 4-phenylazopyridine an ideal candidate for designing photodissociable ligands in LD-CISSS systems. The reversible trans/cis isomerization modulates the binding affinity, enabling light-controlled switching of magnetic resonance imaging (MRI) contrast or catalytic activity. The photostationary state composition directly influences the on/off contrast ratio [1].

pH-Gated Smart Materials and Drug Delivery Systems

The extreme pH dependence of the thermal cis-to-trans relaxation half-life—ranging from milliseconds (pH 3) to hours (pH 10)—positions 4-phenylazopyridine as a key building block for pH-responsive polymers and nanoparticles. This behavior enables the design of materials that rapidly reset their conformational state in acidic environments (e.g., endosomes, tumor microenvironments) while retaining a photogenerated state for extended periods in neutral or alkaline conditions, a feature not achievable with azobenzenes [1].

High-Voltage Organic Cathodes for Aqueous Zinc-Ion Batteries

As demonstrated in direct comparative studies, azopyridine-based cathodes deliver twice the voltage output (1.4 V) of azobenzene cathodes (~0.7 V) in aqueous zinc-ion batteries. This voltage doubling, combined with a capacity of ~200 mAh g⁻¹, makes 4-phenylazopyridine a superior choice for developing high-energy-density, sustainable organic electrode materials for grid-scale energy storage [1].

Ultrafast Photoswitchable Coordination Complexes

The ~200-fold acceleration of photoisomerization kinetics in rhenium(I) complexes bearing 4-phenylazopyridine ligands, relative to styrylpyridine analogs, demonstrates its utility in designing metal-based photoswitches with sub-nanosecond to picosecond response times. Such complexes are valuable for time-resolved spectroscopic studies, ultrafast molecular machines, and light-controlled catalysis where rapid switching is paramount [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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